Superior GPR35 Binding Affinity (Ki) Compared to an In-Class 5-Bromo Analog
In a competitive binding assay using Nluc-fused human GPR35 expressed in CHO-K1 cells, 7-Bromobenzofuran-2-carboxylic acid (as BDBM50575549) demonstrates a 10-fold higher binding affinity (Ki = 6 nM) compared to its 5-bromo substituted analog (BDBM50323317, Ki = 51 nM) [1][2]. This significant difference highlights that the position of the bromine atom on the benzofuran core is critical for high-affinity interaction with the GPR35 binding pocket, making the 7-substituted compound a preferred choice for research into GPR35-targeting agonists.
| Evidence Dimension | Binding Affinity (Ki) to human GPR35 |
|---|---|
| Target Compound Data | 6 nM |
| Comparator Or Baseline | 5-bromo substituted benzofuran analog (BDBM50323317), 51 nM |
| Quantified Difference | 8.5-fold lower Ki (higher affinity) for the 7-bromo compound |
| Conditions | Nluc-fused human GPR35 expressed in CHO-K1 cells; furimazine substrate |
Why This Matters
This quantified difference in binding affinity is a direct selection criterion for researchers optimizing GPR35 agonist leads, where higher affinity is paramount for potency.
- [1] BindingDB BDBM50575549 (CHEMBL3306990). (n.d.). BindingDB. Retrieved from http://bdb8.ucsd.edu View Source
- [2] BindingDB BDBM50259839 (CHEMBL4100677). (n.d.). BindingDB. Retrieved from https://bindingdb.org View Source
